molecular formula C18H19Cl2NO2 B4722236 N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide

N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide

Cat. No.: B4722236
M. Wt: 352.3 g/mol
InChI Key: MLZXEEGEDOCIBS-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide is an organic compound that belongs to the class of amides This compound features a complex structure with chlorinated aromatic rings and a butanamide backbone

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-12-10-13(2)18(16(20)11-12)21-17(22)4-3-9-23-15-7-5-14(19)6-8-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZXEEGEDOCIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CCCOC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with a carboxylic acid derivative (such as an acid chloride or an ester) under suitable conditions.

    Coupling Reactions: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the amide group.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₂⁻).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is desired.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4,6-dimethylphenyl)-4-(4-bromophenoxy)butanamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-chloro-4,6-dimethylphenyl)-4-(4-methylphenoxy)butanamide: Similar structure but with a methyl group instead of chlorine.

    N-(2-chloro-4,6-dimethylphenyl)-4-(4-nitrophenoxy)butanamide: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The unique combination of chlorinated aromatic rings and the butanamide backbone in N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide may confer specific properties such as enhanced stability, reactivity, or biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide

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